molecular formula C7H14N2O3 B8596467 3-acetamido-N-(2-hydroxyethyl)propanamide

3-acetamido-N-(2-hydroxyethyl)propanamide

Cat. No. B8596467
M. Wt: 174.20 g/mol
InChI Key: GSMTYNSCEYOUIG-UHFFFAOYSA-N
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Patent
US05053426

Procedure details

A mixture of 0.42 g of ethanolamine and 1.0 g of N-acetyl-β-alanine methyl ester was heated at 85° C. for 4 hours. The resulting yellow oil solidified upon cooling and was crystallized from acetonitrile, giving 0.75 g of the desired compound as a white solid, mp 122-125° C.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].C[O:6][C:7](=O)[CH2:8][CH2:9][NH:10][C:11](=[O:13])[CH3:12]>>[C:11]([NH:10][CH2:9][CH2:8][C:7]([NH:4][CH2:3][CH2:1][OH:2])=[O:6])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
1 g
Type
reactant
Smiles
COC(CCNC(C)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
was crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCC(=O)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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